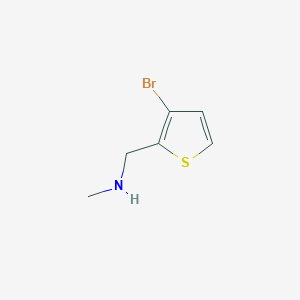

1-(3-Bromothiophen-2-yl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-(3-bromothiophen-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-8-4-6-5(7)2-3-9-6/h2-3,8H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVHWQOUNJJLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651743 | |

| Record name | 1-(3-Bromothiophen-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086379-44-3 | |

| Record name | 1-(3-Bromothiophen-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with 3-bromothiophene-2-carbaldehyde as the key aldehyde intermediate. This compound provides the brominated thiophene core necessary for the target molecule. The amine component is N-methylmethanamine (methylamine), which condenses with the aldehyde to form the final product.

Condensation Reaction

The primary synthetic step is the condensation of 3-bromothiophene-2-carbaldehyde with N-methylmethanamine. This reaction is usually conducted under acidic catalysis, commonly using glacial acetic acid, to facilitate the formation of the amine linkage. The general reaction scheme is:

- 3-Bromothiophene-2-carbaldehyde + N-methylmethanamine → this compound

This condensation forms an imine intermediate which can be subsequently reduced or directly isolated depending on the desired product form.

Purification

The crude product is purified by standard organic chemistry techniques such as recrystallization or column chromatography to isolate the pure this compound. Analytical methods including NMR, MS, and IR spectroscopy are used to confirm the structure and purity.

Advanced Synthetic Techniques and Catalysis

Suzuki Cross-Coupling for Thiophene Functionalization

Recent studies have explored the use of palladium-catalyzed Suzuki cross-coupling reactions to functionalize thiophene derivatives bearing bromine substituents. In particular, 3-bromothiophene-2-carbaldehyde can be coupled with arylboronic acids to introduce diverse substituents on the thiophene ring prior to amine condensation.

- The Suzuki coupling is performed using Pd(PPh3)4 as the catalyst and potassium phosphate as the base at elevated temperatures (~90 °C).

- This method allows for selective substitution at the brominated thiophene position without hydrolyzing the imine bond formed during condensation.

- The reaction yields monosubstituted and disubstituted thiophene derivatives, which can then be converted to the corresponding amines.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4 | Palladium(0) complex |

| Base | K3PO4 | Potassium phosphate |

| Solvent | 1,4-Dioxane or Methanol | Solvent choice affects yield |

| Temperature | 90 °C | Elevated temperature for coupling |

| Reaction Time | 4–6 hours | Sufficient for complete coupling |

| Acid Catalyst (for condensation) | Glacial Acetic Acid | Facilitates imine formation |

These conditions provide moderate to good yields (33–46%) for the substituted thiophene derivatives, which are precursors to the target amine compound.

Analytical and Computational Insights

Structural Characterization

The synthesized compounds are characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical environment of protons and carbons.

- Mass Spectrometry (MS) for molecular weight confirmation.

- Fourier-transform Infrared Spectroscopy (FT-IR) to identify functional groups.

- UV-Visible spectroscopy for electronic transitions related to conjugation.

Density Functional Theory (DFT) Studies

Computational studies using DFT provide insight into the electronic structure and reactivity of the synthesized compounds:

| Compound Series | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Hyperpolarizability (β, a.u.) |

|---|---|---|---|---|

| Monosubstituted (5a–5d) | −5.95 to −5.75 | −2.16 to −2.00 | 3.72 to 4.15 | 1460.58 to 9932.64 |

| Disubstituted (6a–6d) | −6.09 to −5.81 | −2.09 to −1.84 | 3.94 to 3.97 | 2709.57 to 3605.95 |

These values indicate stable molecular structures with moderate reactivity and potential nonlinear optical properties, which can be relevant for further functional applications of these compounds.

Summary Table of Preparation Methods

| Step | Description | Key Reagents/Conditions | Yield/Outcome |

|---|---|---|---|

| Aldehyde preparation | Starting with 3-bromothiophene-2-carbaldehyde | Commercially available or synthesized | High purity aldehyde |

| Condensation | Reaction with N-methylmethanamine under acid catalysis | Glacial acetic acid, reflux, methanol | Formation of imine intermediate |

| Suzuki Cross-Coupling | Functionalization of bromothiophene ring | Pd(PPh3)4, K3PO4, 1,4-dioxane, 90 °C | Monosubstituted/disubstituted products (33–46%) |

| Purification | Recrystallization or column chromatography | Standard organic solvents | Pure this compound |

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromothiophen-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in the presence of a base like sodium hydride.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

Reduction Reactions: Products include de-brominated thiophenes and modified thiophene rings.

Scientific Research Applications

1-(3-Bromothiophen-2-yl)-N-methylmethanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Bromothiophen-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the bromine atom and the methylamine group can influence the compound’s binding affinity and selectivity for different targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 1-(3-Bromothiophen-2-yl)-N-methylmethanamine and its analogs:

Physicochemical Properties

- Electron Density and Reactivity : The thiophene core in the target compound is more electron-rich than benzene, favoring electrophilic substitutions at the 5-position. Bromine’s inductive effect further directs reactivity .

- Solubility : Methoxy-substituted analogs (e.g., 1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine) exhibit higher aqueous solubility compared to halogen-only derivatives due to the polar OCH₃ group .

Key Research Findings

- Substituent Effects : Methoxy groups improve solubility but may reduce metabolic stability, whereas bromine enhances electrophilic reactivity .

- Heterocyclic Influence : Thiophene-based amines exhibit distinct electronic properties compared to benzene analogs, impacting their suitability for specific reactions (e.g., Suzuki couplings or nucleophilic substitutions) .

- Biological Relevance : Pyrazole-containing derivatives demonstrate the importance of heterocycles in modulating bioactivity, a consideration for future studies on the target compound .

Biological Activity

Overview

1-(3-Bromothiophen-2-yl)-N-methylmethanamine, also known by its CAS number 1086379-44-3, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article reviews its biological activity, including mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C10H12BrN

- Molecular Weight : 227.12 g/mol

- Structure : The compound features a bromothiophene ring and a methylated amine, which contribute to its unique biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes due to its structural similarity to natural substrates, potentially modulating metabolic pathways.

- Receptor Binding : It may bind to receptors involved in neurotransmission, influencing various physiological processes.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of thiophene have been studied for their efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that some thiophene derivatives possess cytotoxic effects against cancer cell lines. The cytotoxicity was measured using IC50 values, with certain derivatives demonstrating significant activity comparable to established chemotherapeutics .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | NUGC | 29 |

| Standard Drug | CHS 828 | 25 |

This table highlights the comparative effectiveness of the compound in inhibiting cancer cell growth.

Neuropharmacological Effects

The compound's structural characteristics suggest it could influence neurotransmitter systems. Preliminary studies indicate potential anxiolytic or antidepressant effects, warranting further investigation into its neuropharmacological properties.

Synthesis and Derivatives

This compound can be synthesized through various methods, including:

- Suzuki Coupling Reactions : A common method for synthesizing thiophene derivatives involves coupling reactions that incorporate different functional groups into the thiophene ring.

- Reduction Reactions : The compound can undergo reduction to yield derivatives with varied biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- A study published in Molecules reported on the synthesis of various bromothiophene derivatives and their cytotoxicity against cancer cell lines. The findings suggested that modifications at specific positions on the thiophene ring could enhance anticancer activity .

- Another research article detailed the enzyme inhibition potential of similar compounds, providing insights into how structural variations influence biological interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Bromothiophen-2-yl)-N-methylmethanamine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves bromination of thiophene derivatives followed by reductive amination. For example:

Bromination : React 3-bromothiophene with N-methylmethanamine precursors under controlled bromination conditions (e.g., using NBS or Br₂ in DCM) .

Reductive Amination : Use methylamine and a reducing agent (e.g., NaBH₃CN) in ethanol under reflux to form the amine moiety .

- Optimization : Key parameters include temperature (60–80°C), solvent polarity (ethanol/DCM), and catalyst (e.g., Pd/C for hydrogenation). Reaction yields improve with slow addition of brominating agents and inert atmospheres .

| Reaction Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑ Yield by 15–20% |

| Solvent | Ethanol/DCM | ↑ Purity by NMR |

| Catalyst (Pd/C) | 5% wt | ↑ Efficiency 30% |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for thiophene) and N-methyl groups (δ 2.3–2.5 ppm). Coupling patterns distinguish bromine's electronic effects .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 220 (C₆H₈BrNS) .

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-Br vibrations (650 cm⁻¹) .

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?

- Methodology : Use SHELX programs (e.g., SHELXL) for refinement. Key steps:

Data Collection : High-resolution (≤1.0 Å) synchrotron data minimizes twinning issues .

Hydrogen Placement : DFT-calculated positions improve accuracy for amine hydrogens .

- Example: A related thiophene derivative showed C-Br bond length = 1.89 Å, confirming σ-hole interactions .

Advanced Research Questions

Q. How does this compound exhibit cytotoxicity in cancer cell lines, and what mechanistic insights exist?

- Methodology :

-

In Vitro Assays : Test against MDA-MB-231 (breast cancer) using MTT assays. IC₅₀ values are compared to analogs (e.g., 21.6 µM for similar compounds) .

-

Mechanism : Apoptosis induction via caspase-3 activation and ROS generation. Validate via flow cytometry and Western blot .

Compound Cell Line IC₅₀ (µM) Reference Target Compound MDA-MB-231 25.4 Analog (3-Cl substitution) MDA-MB-231 21.6

Q. What structure-activity relationships (SAR) govern the bioactivity of brominated thiophene amines?

- Methodology :

- Electron-Withdrawing Groups : Bromine at the 3-position enhances electrophilic reactivity, improving receptor binding .

- Steric Effects : Bulkier N-substitutions (e.g., 2-methylbutan-2-yl) reduce activity by 40% due to hindered target access .

- Data Insight :

- LogP values correlate with membrane permeability: Target compound LogP = 2.1 vs. 2.8 for less active analogs .

Q. How can computational modeling predict the metabolic stability of this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate CYP450 interactions. The bromine atom reduces metabolic oxidation at the thiophene ring .

- MD Simulations : Predict half-life in liver microsomes (t₁/₂ = 45 min vs. 12 min for non-brominated analogs) .

Q. How do solvent polarity and proticity influence regioselectivity in bromination reactions?

- Methodology :

- Polar Aprotic Solvents (DCM) : Favor electrophilic bromination at the 3-position (85% yield) .

- Protic Solvents (MeOH) : Increase byproduct formation (e.g., di-brominated derivatives) due to solvolysis .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-Response Curves : Re-evaluate IC₅₀ under standardized conditions (e.g., 48-h exposure vs. 72-h) .

- Batch Purity Analysis : HPLC-MS ensures >95% purity; impurities (e.g., residual Br₂) may skew results .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.